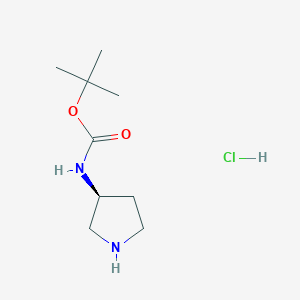

(S)-3-(Boc-amino)pyrrolidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[(3S)-pyrrolidin-3-yl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-7-4-5-10-6-7;/h7,10H,4-6H2,1-3H3,(H,11,12);1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYIZWZJKNFDMPB-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to (S)-3-(Boc-amino)pyrrolidine Hydrochloride: Properties, Applications, and Experimental Protocols

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, chiral building blocks are indispensable tools for constructing complex, biologically active molecules. Among these, (S)-3-(Boc-amino)pyrrolidine and its hydrochloride salt stand out as exceptionally versatile intermediates.[1] This guide provides an in-depth technical overview of (S)-3-(Boc-amino)pyrrolidine hydrochloride, tailored for researchers, scientists, and drug development professionals. We will explore its core chemical properties, delve into the strategic importance of its structural features, detail its applications, and provide validated experimental protocols.

The molecule's significance lies in the combination of a stereochemically defined pyrrolidine ring and a strategically placed amine protected by the tert-butyloxycarbonyl (Boc) group.[2] The pyrrolidine moiety is a prevalent scaffold in numerous FDA-approved drugs and natural products, prized for its conformational rigidity and ability to engage in specific binding interactions.[3] The Boc group offers robust protection under a wide range of reaction conditions while allowing for clean, high-yielding deprotection under mild acidic conditions, a critical feature for multi-step synthetic campaigns.[4] This guide aims to serve as a comprehensive resource, blending foundational data with practical, field-proven insights to empower your research and development endeavors.

Core Physicochemical and Structural Properties

A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective use. This compound is typically supplied as a stable, crystalline solid, which simplifies handling and weighing operations compared to its free-base counterpart. The hydrochloride salt form enhances stability and reduces the compound's hygroscopicity.

Structural Analysis

The molecule's utility is derived from three key structural components:

-

The Pyrrolidine Ring: A five-membered saturated heterocycle that serves as a rigid and predictable scaffold. Its non-planar "envelope" or "twist" conformations can be crucial for orienting substituents for optimal interaction with biological targets.

-

The (S)-Stereocenter: The chiral center at the C3 position is critical for asymmetric synthesis, allowing for the creation of enantiomerically pure final products.[1] In drug development, often only one enantiomer possesses the desired therapeutic activity, while the other may be inactive or cause adverse effects.[2]

-

The Boc-Protecting Group: The tert-butyloxycarbonyl group is one of the most common amine protecting groups in organic synthesis.[4] Its steric bulk prevents the secondary amine in the pyrrolidine ring from undergoing undesired reactions. Critically, it is stable to basic, hydrogenolytic, and mildly acidic conditions but can be readily cleaved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5]

Data Presentation: Key Properties

The properties of the free base, (S)-3-(Boc-amino)pyrrolidine, are summarized below. The hydrochloride salt will have different physical properties (e.g., higher melting point, different solubility profile), but the core molecular structure and reactivity post-neutralization remain the same.

| Property | Value | Source(s) |

| CAS Number | 122536-76-9 | [][7] |

| Molecular Formula | C₉H₁₈N₂O₂ | [][7] |

| Molecular Weight | 186.25 g/mol | [][7] |

| Appearance | White to off-white powder/solid | [][8] |

| Melting Point | 50-54 °C | [7][9] |

| Boiling Point | 112 °C @ 0.25 mmHg | [7][8] |

| Density | ~1.04 g/cm³ (Predicted) | [][7] |

| Optical Rotation | [α]/D ≈ -21.5° (c=1 in ethanol) | [8] |

| Solubility | Soluble in water. Slightly soluble in chloroform and methanol. | [7][8][9] |

| Storage | Store at 2-8°C under an inert atmosphere. Air sensitive. | [7][8] |

Synthetic Utility and Key Transformations

The primary function of this compound is as a chiral synthon. Its synthetic journey almost invariably begins with the deprotection of the Boc group to unmask the secondary amine, which then serves as a nucleophile for subsequent bond-forming reactions.

The Boc Deprotection Reaction: A Mechanistic Viewpoint

The removal of the Boc group is an acid-catalyzed process. The mechanism involves the protonation of the carbamate's carbonyl oxygen, followed by the collapse of the intermediate to form carbon dioxide, a stable tert-butyl cation, and the free amine.[5] The tert-butyl cation is typically scavenged by the solvent or any nucleophile present.

This transformation is reliable and high-yielding.[5] The choice of acid is often dictated by the desired salt form of the product and the compatibility with other functional groups in the molecule.

-

Hydrochloric Acid (HCl): Using HCl (often as a solution in dioxane, methanol, or ether) directly yields the hydrochloride salt of the deprotected amine. This is often advantageous as the product may precipitate from the reaction mixture, simplifying purification to a simple filtration.

-

Trifluoroacetic Acid (TFA): TFA, typically used in dichloromethane (DCM), is also highly effective. It yields the trifluoroacetate salt. While the reaction is often very clean, removing the TFA salt can sometimes be more challenging than handling the HCl salt.

Diagram: General Synthetic Workflow

The following diagram illustrates the central role of (S)-3-(Boc-amino)pyrrolidine in a typical synthetic sequence.

Caption: A typical synthetic workflow utilizing (S)-3-(Boc-amino)pyrrolidine.

Applications in Drug Discovery

The (S)-3-aminopyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. Its incorporation can improve physicochemical properties such as solubility and metabolic stability.

-

Kinase Inhibitors: The scaffold is used to prepare derivatives that act as potent inhibitors of various kinases, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[8][10] For instance, it has been explored for the development of dual Abl and PI3K inhibitors for cancer therapy.[11]

-

Antibacterial Agents: The 3-aminopyrrolidine moiety is a key component in some quinolone antibacterial drugs.[12]

-

Asymmetric Catalysis: Derivatives of (S)-3-aminopyrrolidine are employed as chiral ligands or scaffolds in asymmetric reactions, such as the Morita-Baylis-Hillman reaction.[8]

Experimental Protocol: Boc Deprotection with HCl in Dioxane

This protocol describes a robust and commonly used method for the deprotection of this compound to yield (S)-3-aminopyrrolidine dihydrochloride.

Objective: To efficiently remove the Boc protecting group and isolate the resulting amine as its dihydrochloride salt.

Materials:

-

This compound

-

4M HCl in 1,4-Dioxane

-

Anhydrous Diethyl Ether (Et₂O)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel)

-

Nitrogen or Argon supply for inert atmosphere

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

-

Rationale: Starting with the hydrochloride salt is acceptable; the reaction conditions are strongly acidic and will ensure the final product is also in its protonated salt form.

-

-

Reagent Addition: Under an inert atmosphere (e.g., nitrogen), add 4M HCl in 1,4-dioxane (5-10 eq). The amount should be sufficient to create a stirrable slurry.

-

Rationale: A significant excess of HCl ensures the reaction goes to completion. Dioxane is an excellent solvent for both the starting material and the reagent. An inert atmosphere is good practice, especially given the air-sensitive nature of the free amine.[9]

-

-

Reaction Monitoring: Stir the mixture at room temperature for 1-4 hours.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by taking a small aliquot, quenching it with a base (like saturated NaHCO₃), extracting with an organic solvent (e.g., ethyl acetate), and spotting on a TLC plate. The disappearance of the starting material indicates completion.

-

Rationale: The reaction is typically complete within a few hours at ambient temperature. Monitoring ensures the reaction is not stopped prematurely or run unnecessarily long.

-

-

Product Isolation: Upon completion, a white precipitate of (S)-3-aminopyrrolidine dihydrochloride will often have formed. Add anhydrous diethyl ether to the flask to further precipitate the product and create a filterable slurry.

-

Rationale: Diethyl ether is an anti-solvent for the polar dihydrochloride salt, maximizing its precipitation and leading to a higher isolated yield.

-

-

Filtration and Drying: Collect the solid product by vacuum filtration. Wash the filter cake with several portions of anhydrous diethyl ether to remove any residual dioxane and organic impurities.

-

Rationale: Washing with ether is crucial for removing non-polar side products and the reaction solvent without dissolving the desired product salt.

-

-

Final Product: Dry the collected white solid under high vacuum to obtain (S)-3-aminopyrrolidine dihydrochloride. The product is often of high purity and can be used directly in subsequent steps without further purification.

Safety and Handling

This compound and its deprotected form require careful handling.

-

Hazards: The compound is classified as an irritant, causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[13]

-

Precautions: Always handle this chemical in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13] Avoid breathing dust.

-

Storage: Store the container tightly closed in a cool, dry, and well-ventilated area, preferably at 2-8°C.[8] The material is air-sensitive, and storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to ensure long-term stability.[7][9]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value chiral building block whose strategic importance in pharmaceutical and chemical research cannot be overstated. Its well-defined stereochemistry, coupled with the robust and reliable chemistry of the Boc-protecting group, provides a dependable pathway for the synthesis of complex, enantiomerically pure molecules. By understanding its fundamental properties, mastering its key transformations, and adhering to safe handling practices, researchers can effectively leverage this powerful synthon to accelerate innovation in drug discovery and beyond.

References

-

BenchChem. (2025). Application Notes and Protocols: A Detailed Experimental Procedure for the Boc Deprotection of (S)-1-Boc-2- (aminomethyl)pyrrolidine. 5

-

PubMed. (2011). Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors. 11

-

BOC Sciences. CAS 122536-76-9 (S)-3-(Boc-Amino)pyrrolidine.

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of (S)-3-(Boc-Amino)Pyrrolidine in Advanced Organic Synthesis.

-

AK Scientific, Inc. (S)-3-(Boc-amino)pyrrolidine Safety Data Sheet. 13

-

ChemicalBook. (S)-3-(Boc-amino)pyrrolidine synthesis. 14

-

ChemicalBook. (S)-3-(Boc-amino)pyrrolidine. 7

-

Sigma-Aldrich. (S)-3-(Boc-amino)pyrrolidine ≥98.0% (TLC).

-

Sigma-Aldrich. 3-(Boc-amino)pyrrolidine 95%. 15

-

Career Henan Chemical Co. (S)-3-(Boc-amino)pyrrolidine CAS-no-122536-76-9. 8

-

Fisher Scientific. (S)-(-)-3-(Boc-amino)pyrrolidine, 98%. 9

-

Home Sunshine Pharma. (S)-3-(Boc-amino)pyrrolidine CAS 122536-76-9. 10

-

NINGBO INNO PHARMCHEM CO.,LTD. Boosting Drug Discovery: The Role of (3S)-(-)-Aminopyrrolidine. 16

-

Amerigo Scientific. (S)-3-(Boc-amino)pyrrolidine (≥98.0% (TLC)). 17

-

BenchChem. (2025). A Technical Guide to the Enantiomers of 3-(Boc-amino)pyrrolidine: (R) vs. (S). 2

-

Guidechem. What are the applications of 3-Aminopyrrolidine dihydrochloride?. 12

-

Fisher Scientific. Amine Protection / Deprotection. 4

-

Enamine. Synthesis of unique pyrrolidines for drug discovery. 3

Sources

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. enamine.net [enamine.net]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. benchchem.com [benchchem.com]

- 7. (S)-3-(Boc-amino)pyrrolidine CAS#: 122536-76-9 [m.chemicalbook.com]

- 8. (S)-3-(Boc-amino)pyrrolidine CAS-no-122536-76-9 - Career Henan Chemical Co. [coreychem.com]

- 9. (S)-(-)-3-(Boc-amino)pyrrolidine, 98% | Fisher Scientific [fishersci.ca]

- 10. (S)-3-(Boc-amino)pyrrolidine CAS 122536-76-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 11. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Page loading... [guidechem.com]

- 13. aksci.com [aksci.com]

- 14. (S)-3-(Boc-amino)pyrrolidine synthesis - chemicalbook [chemicalbook.com]

- 15. 3-(Boc-amino)pyrrolidine 95 99724-19-3 [sigmaaldrich.com]

- 16. nbinno.com [nbinno.com]

- 17. (S)-3-(Boc-amino)pyrrolidine (≥98.0% (TLC)) - Amerigo Scientific [amerigoscientific.com]

In-depth Technical Guide on the Structure Elucidation of (S)-3-(Boc-amino)pyrrolidine Hydrochloride

Abstract

(S)-3-(Boc-amino)pyrrolidine hydrochloride is a cornerstone chiral building block in contemporary medicinal chemistry and drug development. Its pyrrolidine framework is a prevalent motif in a vast number of biologically active compounds, rendering the unambiguous confirmation of its structure and stereochemical integrity a critical aspect of quality control and regulatory submission. This comprehensive technical guide provides a multi-faceted strategy for the complete structure elucidation of this compound, leveraging a suite of powerful analytical techniques. This document delves into the theoretical principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Chiral High-Performance Liquid Chromatography (Chiral HPLC). The methodologies described are designed to be self-validating, ensuring the highest degree of confidence in the final structural assignment for researchers, scientists, and drug development professionals.

Introduction: The Pivotal Role of this compound in Drug Discovery

The pyrrolidine ring is a privileged scaffold in the realm of medicinal chemistry, frequently appearing in both natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and capacity to form key interactions with biological targets make it an invaluable component in the design of novel therapeutics. (S)-3-(Boc-amino)pyrrolidine, in particular, serves as a vital chiral intermediate in the synthesis of a wide array of drugs, including antiviral agents, kinase inhibitors, and central nervous system therapeutics.[2][3][4]

The tert-butoxycarbonyl (Boc) protecting group on the amino function provides a stable yet easily removable handle for synthetic manipulations, while the hydrochloride salt form enhances the compound's stability and handling characteristics.[5] Given that the stereochemistry of a drug molecule is intrinsically linked to its efficacy and safety, a rigorous and unequivocal confirmation of the structure and absolute configuration of this compound is of paramount importance.[6] This guide outlines a systematic and integrated analytical approach to achieve this critical objective.

Physicochemical Properties and Expected Structural Features

A foundational step in any structure elucidation workflow is to establish the expected physicochemical properties of the molecule under investigation.

| Property | Expected Value/Observation | Source |

| Molecular Formula | C₉H₁₈N₂O₂ (free base) | [2][][8] |

| Molecular Weight | 186.25 g/mol (free base) | [2][][8] |

| Appearance | White to off-white powder | [4][] |

| Key Functional Groups | Secondary amine (pyrrolidine), Boc-protected amine (carbamate), Hydrochloride salt | |

| Chirality | One stereocenter at the C3 position (S-configuration) | |

| Optical Rotation | [α]/D ≈ -21.5° (c=1 in ethanol) | [2][4] |

The Analytical Workflow: A Multi-Technique, Self-Validating Approach

Relying on a single analytical technique is insufficient for the comprehensive elucidation of a chiral molecule's structure. A synergistic approach, integrating data from multiple orthogonal techniques, provides the highest level of confidence and is considered best practice in the pharmaceutical industry.

Caption: Integrated workflow for the structure elucidation of (S)-3-(Boc-amino)pyrrolidine HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution.[9] A combination of 1D and 2D NMR experiments is essential for the complete assignment of all proton and carbon signals.[10]

¹H NMR: Mapping the Proton Environment

¹H NMR provides information on the chemical environment, connectivity, and relative number of protons in the molecule.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).

-

Data Acquisition: Utilize a high-field NMR spectrometer (≥400 MHz) to acquire the spectrum.

-

Data Processing: Perform Fourier transformation, phase correction, and baseline correction of the acquired Free Induction Decay (FID).

Expected ¹H NMR Data (Representative Shifts):

| Protons | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Boc (t-butyl) | ~1.4 | singlet | 9H | (CH₃)₃C- |

| Pyrrolidine CH₂ | ~1.8-2.2 | multiplet | 2H | -CH₂-CH(NHBoc)- |

| Pyrrolidine CH₂ | ~2.9-3.5 | multiplet | 4H | -CH₂-NH-CH₂- |

| Pyrrolidine CH | ~4.0-4.3 | multiplet | 1H | -CH(NHBoc)- |

| Amine NH | Variable | broad singlet | 1H | -NH-Boc |

| Ring NH₂⁺ | Variable | broad singlet | 2H | -NH₂⁺- (in hydrochloride) |

¹³C NMR: Defining the Carbon Skeleton

¹³C NMR spectroscopy provides a map of the carbon framework of the molecule.

Experimental Protocol:

-

Sample Preparation: Use the same sample as prepared for ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

Expected ¹³C NMR Data (Representative Shifts):

| Carbon | Approx. Chemical Shift (δ, ppm) | Assignment |

| Boc (CH₃)₃C | ~28 | (CH₃)₃C- |

| Pyrrolidine C H₂ | ~30-35 | -CH₂-CH(NHBoc)- |

| Pyrrolidine C H₂ | ~45-50 | -CH₂-NH-CH₂- |

| Pyrrolidine C H | ~50-55 | -CH(NHBoc)- |

| Boc C (CH₃)₃ | ~80 | (CH₃)₃C-O- |

| Boc C =O | ~155 | -O-(C=O)- |

2D NMR (COSY, HSQC, HMBC): Confirming Connectivity

2D NMR experiments are crucial for the unambiguous assignment of the ¹H and ¹³C signals.[10]

-

COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling correlations, allowing for the tracing of proton networks within the pyrrolidine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, confirming C-H assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by 2-3 bonds, which is essential for confirming the attachment of the Boc group and the overall connectivity.

Sources

- 1. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 2. (S)-3-(Boc-amino)pyrrolidine = 98.0 TLC 122536-76-9 [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. (S)-3-(Boc-amino)pyrrolidine CAS-no-122536-76-9 - Career Henan Chemical Co. [coreychem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 8. (S)-3-(Boc-amino)pyrrolidine (≥98.0% (TLC)) - Amerigo Scientific [amerigoscientific.com]

- 9. [PDF] Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists | Semantic Scholar [semanticscholar.org]

- 10. reddit.com [reddit.com]

An In-depth Technical Guide to (S)-3-(Boc-amino)pyrrolidine: A Chiral Workhorse in Modern Drug Discovery

Introduction and Strategic Importance

In the landscape of modern pharmaceutical and medicinal chemistry, the demand for enantiomerically pure building blocks is paramount. These chiral intermediates are the foundational components for constructing complex molecular architectures that define the efficacy and safety of new therapeutic agents.[1] Among these, (S)-3-(Boc-amino)pyrrolidine has emerged as a particularly versatile and valuable scaffold.[2]

This bifunctional molecule, featuring a stereochemically defined pyrrolidine ring and a strategically protected amine, offers chemists a powerful tool for introducing both chirality and a key nucleophilic center into target molecules.[2][3] The five-membered pyrrolidine ring is a prevalent motif in FDA-approved drugs, prized for its ability to confer favorable physicochemical properties, explore three-dimensional space due to its non-planar structure, and contribute to high-affinity binding with biological targets.[4][5] The presence of the tert-butoxycarbonyl (Boc) protecting group allows for controlled, sequential reactions, a cornerstone of efficient and selective organic synthesis.[2]

This guide provides an in-depth technical overview of (S)-3-(Boc-amino)pyrrolidine, intended for researchers, scientists, and drug development professionals. It will cover its core physicochemical properties, the fundamental chemistry of its protecting group, synthesis strategies, key applications, and detailed experimental protocols for its use.

A Note on Nomenclature and CAS Numbers: It is critical to distinguish between the two enantiomers of this compound. This guide focuses on the (S)-enantiomer , which is correctly identified by CAS Number 122536-76-9 .[6][7][8] The CAS Number 147081-49-0, provided in the topic query, corresponds to the (R)-enantiomer , (R)-(+)-1-Boc-3-aminopyrrolidine.[9][10] While the enantiomers share many physical properties, their stereochemistry dictates their biological activity, making this distinction vital.[11] This document will proceed with a focus on the (S)-form. The hydrochloride salt form is often used to improve the compound's stability and handling characteristics as a crystalline solid.

graph Structure {

layout=neato;

node [shape=none, margin=0];

edge [style=invis];

// Define nodes for atoms

N1 [label="N"];

C1 [label="C"];

C2 [label="C"];

C3 [label="C"];

C4 [label="C"];

N2 [label="N"];

H_N2 [label="H"];

C_Boc [label="C"];

O1_Boc [label="O"];

O2_Boc [label="O"];

C_tBu1 [label="C"];

C_tBu2 [label="C"];

C_tBu3 [label="C"];

C_tBu4 [label="C"];

H_chiral [label="H"];

// Position atoms

N1 [pos="0,1.5!"];

C1 [pos="-1.2,0.75!"];

C2 [pos="-0.75,-0.6!"];

C3 [pos="0.75,-0.6!"];

C4 [pos="1.2,0.75!"];

N2 [pos="1.5,-1.5!"];

H_N2 [pos="1.0,-2.1!"];

C_Boc [pos="2.8,-1.8!"];

O1_Boc [pos="3.2,-2.8!"];

O2_Boc [pos="3.7,-1.0!"];

C_tBu1 [pos="5.0,-1.3!"];

C_tBu2 [pos="5.5,0!"];

C_tBu3 [pos="6.0,-2.0!"];

C_tBu4 [pos="4.5,-2.5!"];

H_chiral [pos="0.95, -0.9, fontname=bold, label="(S)"];

// Draw bonds

edge [style=solid];

N1 -- C1;

C1 -- C2;

C2 -- C3;

C3 -- C4;

C4 -- N1;

C3 -- N2;

N2 -- H_N2;

N2 -- C_Boc;

C_Boc -- O1_Boc [style=double];

C_Boc -- O2_Boc;

O2_Boc -- C_tBu1;

C_tBu1 -- C_tBu2;

C_tBu1 -- C_tBu3;

C_tBu1 -- C_tBu4;

C3 -- H_chiral [style="dashed", len=0.5];

}

Caption: Conceptual workflow of Boc protection of an amine.

Mechanism of Boc Deprotection

The removal of the Boc group is efficiently achieved under acidic conditions, typically with strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in solvents like dioxane or methanol.[12][13] The mechanism is initiated by the protonation of the carbamate's carbonyl oxygen.[14][15][16] This activation facilitates the fragmentation of the C-O bond to form a stable tertiary carbocation (t-butyl cation) and an unstable carbamic acid intermediate.[14][16] The carbamic acid readily decarboxylates, releasing carbon dioxide gas and the free amine, which is then protonated by the excess acid to form the corresponding ammonium salt.[12][17][16]

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

A potential side reaction involves the alkylation of other nucleophilic residues in the substrate by the intermediate t-butyl cation.[12] This can often be mitigated by the use of scavengers.

Applications in Drug Discovery and Medicinal Chemistry

The (S)-3-aminopyrrolidine scaffold is a privileged structure in medicinal chemistry, and the Boc-protected version is a key intermediate for accessing a wide range of biologically active compounds.[1][2][4] Its rigid, three-dimensional structure is ideal for orienting substituents to interact with protein binding pockets.[5]

Key Therapeutic Areas:

-

Oncology (Kinase Inhibitors): The scaffold is extensively used in the synthesis of kinase inhibitors. For instance, it serves as a building block for 2,4,6-trisubstituted pyrido[3,4-d]pyrimidine derivatives, which act as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[18][19] Derivatives have also been explored as dual inhibitors of Abl and PI3K kinases for chronic myeloid leukemia (CML).[20]

-

Antibacterial Agents: The chiral pyrrolidine moiety is crucial for the activity of certain antibacterial agents. (S)-3-(Boc-amino)pyrrolidine is a precursor for N-benzyl-3-sulfonamidopyrrolidines, which have been identified as potent inhibitors of bacterial cell division.[18][19]

-

Asymmetric Catalysis: The deprotected amine can be used to synthesize chiral ligands and organocatalysts, such as those used in the Morita-Baylis-Hillman reaction.[18][19]

Core Experimental Protocols

The following protocols are representative of the common transformations involving (S)-3-(Boc-amino)pyrrolidine hydrochloride. They are intended as a guide and may require optimization based on the specific substrate and scale.

Protocol 1: Boc Deprotection using HCl in Dioxane

This method is highly effective and often results in the precipitation of the resulting amine dihydrochloride salt, simplifying isolation.[21]

Materials:

-

This compound

-

4M HCl in 1,4-Dioxane

-

Anhydrous diethyl ether

-

Round-bottom flask, magnetic stirrer, nitrogen/argon line

Procedure:

-

Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

-

Reagent Addition: Under an inert atmosphere (N₂ or Ar), add a solution of 4M HCl in 1,4-dioxane (5-10 eq).

-

Reaction: Stir the resulting suspension or solution at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 1-4 hours).

-

Isolation: Upon completion, the product, (S)-3-aminopyrrolidine dihydrochloride, may precipitate. If so, dilute the mixture with anhydrous diethyl ether to enhance precipitation. Collect the solid by vacuum filtration.

-

Washing & Drying: Wash the collected solid with cold diethyl ether (2-3 times) to remove any non-polar impurities. Dry the product under high vacuum to afford the desired dihydrochloride salt.

Protocol 2: Amide Coupling with the Deprotected Pyrrolidine

This protocol describes a standard amide bond formation using the product from Protocol 1.

Materials:

-

(S)-3-aminopyrrolidine dihydrochloride (from Protocol 1)

-

Carboxylic acid of interest (R-COOH)

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or similar coupling agent

-

N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Standard workup reagents (e.g., ethyl acetate, saturated NaHCO₃ solution, brine)

Procedure:

-

Activation: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HBTU (1.1 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 10-15 minutes at room temperature to pre-activate the acid.

-

Amine Addition: In a separate flask, suspend or dissolve the (S)-3-aminopyrrolidine dihydrochloride (1.2 eq) in anhydrous DMF. Note: Sufficient DIPEA (at least 2.0 eq) is required to neutralize the two HCl salts before the coupling reaction can proceed. The DIPEA in the activation step is usually sufficient.

-

Coupling Reaction: Add the amine solution/suspension to the activated carboxylic acid mixture.

-

Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

-

Workup: Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure amide.

Caption: A typical two-step synthetic workflow.

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage are crucial for safety and maintaining the compound's integrity.

Hazard Identification:

-

Pictograms: GHS07 (Exclamation Mark)

-

Signal Word: Warning[22]

-

Hazard Statements:

Recommended Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[22]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[22][24] A NIOSH-approved respirator (e.g., N95 dust mask) is recommended if handling large quantities or if dust is generated.

-

Handling: Avoid contact with skin, eyes, and clothing.[22] Avoid breathing dust.[22] Wash hands thoroughly after handling.[22]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[18][24] It is sensitive to air and should be stored under an inert atmosphere (e.g., argon or nitrogen).[18]

Conclusion

(S)-3-(Boc-amino)pyrrolidine is a cornerstone chiral building block that provides a direct and reliable entry point for introducing the valuable 3-aminopyrrolidine scaffold into complex molecules. Its well-behaved protective group chemistry, combined with the proven utility of the pyrrolidine ring in modulating biological activity and pharmacokinetic properties, ensures its continued and widespread use in drug discovery. A thorough understanding of its properties, reactivity, and handling, as outlined in this guide, is essential for any researcher aiming to leverage this powerful synthetic tool to its full potential.

References

-

Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors. (n.d.). PubMed. Retrieved from [Link]

-

Boc Protection Mechanism (Boc2O). (n.d.). Common Organic Chemistry. Retrieved from [Link]

-

Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved from [Link]

-

Boc Protection Mechanism (Boc2O + Base). (n.d.). Common Organic Chemistry. Retrieved from [Link]

-

Boc Protecting Group for Amines. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

(S)-3-(Boc-amino)pyrrolidine (≥98.0% (TLC)). (n.d.). Amerigo Scientific. Retrieved from [Link]

-

Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved from [Link]

-

Boc Deprotection Mechanism - TFA. (n.d.). Common Organic Chemistry. Retrieved from [Link]

-

Amine Protection / Deprotection. (n.d.). Fisher Scientific. Retrieved from [Link]

-

Exploring the Applications of (S)-3-(Boc-Amino)Pyrrolidine in Advanced Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Boosting Drug Discovery: The Role of (3S)-(-)-Aminopyrrolidine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). PMC - NIH. Retrieved from [Link]

-

(S)-3-(Boc-amino)pyrrolidine CAS-no-122536-76-9. (n.d.). Career Henan Chemical Co. Retrieved from [Link]

-

(S)-3-(Boc-amino)pyrrolidine CAS 122536-76-9 Manufacturers, Suppliers, Factory. (n.d.). Fengchen Group. Retrieved from [Link]

-

Synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10). SpringerLink. Retrieved from [Link]

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020, June 23). NIH National Library of Medicine. Retrieved from [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10). NIH National Library of Medicine. Retrieved from [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10). PubMed. Retrieved from [Link]

-

Advice on N-boc deprotection in the presence of acid sensitive groups. (2024, February 27). Reddit. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds [iris.unipa.it]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (S)-3-(Boc-amino)pyrrolidine (≥98.0% (TLC)) - Amerigo Scientific [amerigoscientific.com]

- 7. CAS RN 122536-76-9 | Fisher Scientific [fishersci.com]

- 8. scbt.com [scbt.com]

- 9. (R) - (+) -1-Boc-3-Aminopyrrolidine/ (R) - (+) -N-Boc-3-Aminopyrrolidine CAS 147081-49-0 [sunwisechem.com]

- 10. (R)-(+)-1-Boc-3-aminopyrrolidine 97 147081-49-0 [sigmaaldrich.com]

- 11. benchchem.com [benchchem.com]

- 12. total-synthesis.com [total-synthesis.com]

- 13. Amine Protection / Deprotection [fishersci.co.uk]

- 14. benchchem.com [benchchem.com]

- 15. One moment, please... [chemistrysteps.com]

- 16. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. (S)-3-(Boc-amino)pyrrolidine CAS-no-122536-76-9 - Career Henan Chemical Co. [coreychem.com]

- 19. ht.hspchem.com [ht.hspchem.com]

- 20. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. aksci.com [aksci.com]

- 23. chemicalbook.com [chemicalbook.com]

- 24. fishersci.fi [fishersci.fi]

The Strategic Deployment of (S)-3-(Boc-amino)pyrrolidine Hydrochloride in Modern Drug Discovery: A Mechanistic and Synthetic Perspective

Abstract

(S)-3-(Boc-amino)pyrrolidine hydrochloride is a cornerstone chiral building block in contemporary medicinal chemistry. While not possessing a direct pharmacological mechanism of action itself, its true significance lies in its role as a versatile scaffold for the synthesis of highly potent and selective therapeutic agents. This in-depth technical guide elucidates the pivotal contributions of this molecule to the mechanism of action of the final drug products. We will explore its application in the development of inhibitors for diverse targets, including viral proteases, receptor tyrosine kinases, and bacterial cell division proteins. Through a detailed examination of specific case studies, this guide will illuminate how the inherent structural and stereochemical properties of the (S)-3-aminopyrrolidine moiety are strategically leveraged to achieve desired pharmacological outcomes. This whitepaper is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the rational design and synthesis of novel therapeutics.

Introduction: The Architectural Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in the structures of numerous natural products and FDA-approved drugs.[1] Its non-planar, saturated five-membered ring system provides an excellent framework for creating three-dimensional diversity in drug candidates, which is crucial for optimizing interactions with biological targets.[2] The stereochemistry of substituents on the pyrrolidine ring can significantly influence the biological activity and pharmacokinetic properties of a molecule.[3]

This compound, with its defined stereocenter at the C3 position and a readily cleavable tert-butyloxycarbonyl (Boc) protecting group on the amino functionality, is an exceptionally valuable chiral intermediate.[4][5] The Boc group allows for controlled, sequential chemical modifications, enabling the precise construction of complex molecular architectures.[4] This guide will delve into specific examples of how this building block is instrumental in the synthesis of targeted inhibitors.

Case Study: Inhibition of Viral Replication via SARS-CoV-2 3CL Protease

The COVID-19 pandemic spurred an urgent search for effective antiviral therapies. A key target for intervention is the SARS-CoV-2 main protease (3CLpro or Mpro), an enzyme essential for viral replication.[6] The drug candidate PF-00835231 emerged as a potent inhibitor of 3CLpro, and its structure incorporates a pyrrolidine moiety derived from precursors related to (S)-3-(Boc-amino)pyrrolidine.[7][8]

Mechanism of Action of PF-00835231

PF-00835231 is a peptidomimetic inhibitor that covalently and reversibly binds to the catalytic cysteine residue (Cys145) in the active site of the 3CL protease.[8] This covalent interaction blocks the enzyme's ability to cleave the viral polyprotein, a critical step in the viral life cycle, thereby halting viral replication.[6]

The pyrrolidine ring in PF-00835231 plays a crucial role in orienting the molecule within the enzyme's active site to facilitate this covalent bond formation. The structural rigidity and stereochemistry imparted by the pyrrolidine scaffold contribute to the high binding affinity and specificity of the inhibitor.[9]

Experimental Workflow: Characterizing 3CLpro Inhibition

Caption: Workflow for assessing the efficacy of a 3CLpro inhibitor.

Protocol: Time-of-Drug-Addition Assay

This assay helps to determine the specific stage of the viral life cycle that is inhibited by the compound.

-

Cell Seeding: Seed A549+ACE2 cells in a 96-well plate to achieve approximately 70% confluency on the day of the experiment.[2]

-

Infection: Pre-incubate the cells with SARS-CoV-2 at a defined multiplicity of infection (MOI) at 4°C to allow for synchronized viral attachment.

-

Time-Course Addition: Add PF-00835231 at its effective concentration at various time points pre- and post-infection (e.g., -1, 0, 1, 2, 3, 4 hours relative to shifting the cells to 37°C to initiate viral entry).

-

Incubation: Incubate the plates for a single replication cycle (e.g., 12 hours).

-

Fixation and Staining: Fix the cells and stain for viral antigens using immunofluorescence.

-

Analysis: Quantify the percentage of infected cells at each time point using high-content microscopy. A loss of antiviral activity at later time points indicates that the drug targets an early stage of the viral life cycle.[6]

Quantitative Data

| Compound | Target | IC50 (in vitro) | Antiviral EC50 (in cells) | Reference |

| PF-00835231 | SARS-CoV-2 3CLpro | 0.0086 µM | 0.14 µM | [8][9] |

Application in Oncology: Targeting Receptor Tyrosine Kinases

The (S)-3-aminopyrrolidine scaffold is a valuable component in the design of inhibitors targeting receptor tyrosine kinases (RTKs), which are frequently dysregulated in cancer.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

While a direct synthesis of a marketed EGFR inhibitor from (S)-3-(Boc-amino)pyrrolidine is not prominently documented, the scaffold is utilized in the synthesis of potent EGFR inhibitors. For instance, 2,4,6-trisubstituted pyrido[3,4-d]pyrimidine derivatives have been prepared using (S)-3-(Boc-amino)pyrrolidine as a building block and show potent activity against EGFR tyrosine kinase.[10]

The pyrrolidine moiety in these inhibitors often serves to improve solubility and pharmacokinetic properties, while also providing a key interaction point within the ATP-binding pocket of the EGFR kinase domain. This interaction can be a hydrogen bond or a van der Waals interaction, contributing to the overall binding affinity and selectivity of the inhibitor.

Signaling Pathway: EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway.

Dual Abl/PI3K Inhibitors

Chronic myeloid leukemia (CML) is driven by the Bcr-Abl oncoprotein. While Abl kinase inhibitors are effective, resistance can emerge through mutations or activation of compensatory signaling pathways like the PI3K/Akt pathway.[2] A series of dual Abl and PI3K inhibitors have been developed using the (S)-3-aminopyrrolidine scaffold.[2]

In these dual inhibitors, the (S)-3-aminopyrrolidine core acts as a flexible linker that can orient pharmacophores to simultaneously bind to the ATP-binding sites of both Abl kinase and PI3K. This dual inhibition can overcome resistance and lead to more potent cytotoxic effects in CML cells.[2]

Combating Antibiotic Resistance: Bacterial Cell Division Inhibitors

The rise of antibiotic-resistant bacteria necessitates the discovery of novel antibacterial agents with new mechanisms of action. The bacterial cell division protein FtsZ is an attractive target as it is essential for bacterial viability and is highly conserved across many bacterial species.[11]

The (S)-3-aminopyrrolidine scaffold has been incorporated into N-benzyl-3-sulfonamidopyrrolidines, which have been identified as potent inhibitors of bacterial cell division.[10]

Mechanism of FtsZ Inhibition

FtsZ polymerizes in a GTP-dependent manner to form the Z-ring at the site of cell division. This Z-ring serves as a scaffold for the recruitment of other proteins that constitute the divisome, the machinery responsible for septal wall synthesis and cell division.[5] FtsZ inhibitors disrupt this process by:

-

Inhibiting FtsZ polymerization: Some inhibitors bind to FtsZ monomers, preventing their assembly into protofilaments.[11]

-

Destabilizing FtsZ polymers: Other inhibitors can promote the disassembly of existing FtsZ filaments.[12]

The (S)-3-aminopyrrolidine-containing inhibitors likely bind to FtsZ and disrupt its polymerization dynamics, leading to the inhibition of Z-ring formation, cell filamentation, and ultimately bacterial cell death.

Logical Flow: FtsZ Inhibition and its Consequences

Caption: The process of FtsZ inhibition leading to bacterial cell death.

Conclusion

This compound is a testament to the power of chiral building blocks in modern drug discovery. Its inherent structural and stereochemical features are not merely incidental but are strategically employed by medicinal chemists to confer high potency, selectivity, and favorable pharmacokinetic properties upon the final therapeutic agents. From inhibiting viral replication and oncogenic signaling to combating bacterial infections, the derivatives of this versatile scaffold are at the forefront of addressing significant unmet medical needs. A thorough understanding of how the properties of such fundamental building blocks translate into the mechanism of action of the resulting drugs is essential for the continued innovation of novel and effective medicines.

References

-

Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors. (2011). PubMed. [Link]

-

Exploring the Applications of (S)-3-(Boc-Amino)Pyrrolidine in Advanced Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Chemistry. [Link]

-

Recent progress of bacterial FtsZ inhibitors with a focus on peptides. (2020). PubMed. [Link]

-

Structural basis for the inhibition of coronaviral main proteases by PF-00835231. (2021). bioRxiv. [Link]

-

A Comparative Analysis of SARS-CoV-2 Antivirals Characterizes 3CLpro Inhibitor PF-00835231 as a Potential New Treatment for COVID-19. (2021). ASM Journals. [Link]

-

Design and synthesis of a novel pyrrolidinyl pyrido pyrimidinone derivative as a potent inhibitor of PI3Kα and mTOR. (2012). PubMed. [Link]

-

Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. (2013). PMC. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. [Link]

-

Discovery of a Novel Inhibitor of Coronavirus 3CL Protease as a Clinical Candidate for the Potential Treatment of COVID-19. (2020). bioRxiv. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Springer. [Link]

-

Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors. (2021). PMC. [Link]

-

EGFR inhibitors synthesis and biological assessment. (2022). Dove Medical Press. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). PubMed. [Link]

-

The synthesis of Bcr-Abl inhibiting anticancer pharmaceutical agents imatinib, nilotinib and dasatinib. (2013). Royal Society of Chemistry. [Link]

- Process for the preparation of 3-amino-pyrrolidine derivatives. (2001).

-

3D-QSAR Design of New Bcr-Abl Inhibitors Based on Purine Scaffold and Cytotoxicity Studies on CML Cell Lines Sensitive and Resistant to Imatinib. (2024). MDPI. [Link]

-

Targeting Bacterial Cell Division with Benzodioxane–Benzamide FtsZ Inhibitors as a Novel Strategy to Fight Gram-Positive Pathogens. (2025). MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. selleckchem.com [selleckchem.com]

- 3. academic.oup.com [academic.oup.com]

- 4. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]

- 5. Recent progress of bacterial FtsZ inhibitors with a focus on peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 8. biorxiv.org [biorxiv.org]

- 9. Structural basis for the inhibition of coronaviral main proteases by PF-00835231: Crystal structures of M pro and M pro mutants bound to PF-00835231 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. digital.csic.es [digital.csic.es]

(S)-3-(Boc-amino)pyrrolidine hydrochloride spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of (S)-3-(Boc-amino)pyrrolidine Hydrochloride

Abstract

(S)-3-(tert-butoxycarbonylamino)pyrrolidine hydrochloride is a pivotal chiral building block in contemporary drug discovery and pharmaceutical development. Its stereodefined pyrrolidine core is a common motif in a multitude of biologically active molecules. Consequently, unambiguous structural verification and purity assessment are paramount. This technical guide offers a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for the robust characterization of this compound. As a senior application scientist, this document synthesizes foundational spectroscopic principles with practical, field-proven insights, providing researchers and drug development professionals with a definitive resource for quality control and synthetic monitoring.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's structure is the foundation for interpreting its spectroscopic output. The hydrochloride salt form dictates that the secondary amine of the pyrrolidine ring is protonated, forming an ammonium ion. This has significant implications for the spectral data.

-

IUPAC Name: tert-butyl N-[(3S)-pyrrolidin-3-yl]carbamate hydrochloride

-

CAS Number: 1188263-72-0 (for hydrochloride); 122536-76-9 (for free base)[][2][3][4]

-

Molecular Formula: C₉H₁₉ClN₂O₂

-

Molecular Weight: 222.71 g/mol (hydrochloride); 186.25 g/mol (free base)[][5]

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the complete structural elucidation of this compound in solution. The presence of the hydrochloride salt and the choice of deuterated solvent are critical variables that influence chemical shifts. For amine salts, solvents like D₂O or DMSO-d₆ are preferred to ensure solubility. The data presented is a consensus based on typical values for Boc-protected amines and pyrrolidinium salts.[6][7]

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum provides a detailed map of the proton environments. The protonation of the pyrrolidine nitrogen causes a significant downfield shift for the adjacent α-protons (H-2 and H-5) due to the inductive effect of the positive charge.[7]

| Assignment | Chemical Shift (δ) ppm (DMSO-d₆) | Multiplicity | Key Insights |

| Boc, C(CH₃)₃ | ~1.40 | Singlet (s) | A sharp, intense signal integrating to 9 protons, unequivocally confirming the presence of the tert-butyl group.[6][8] |

| Pyrrolidine, H-4 | ~1.9 - 2.2 | Multiplet (m) | These diastereotopic protons exhibit complex splitting due to coupling with adjacent protons. |

| Pyrrolidine, H-2 & H-5 | ~3.0 - 3.6 | Multiplet (m) | Significantly shifted downfield compared to the free base due to proximity to the N⁺-H₂ group. |

| Pyrrolidine, H-3 | ~4.1 - 4.3 | Multiplet (m) | The methine proton adjacent to the Boc-protected nitrogen. |

| Carbamate, N-H | ~7.2 | Broad Singlet (br s) | An exchangeable proton. Its chemical shift can be variable. |

| Ammonium, N⁺-H₂ | ~9.2 | Very Broad (br) | Highly exchangeable protons from the hydrochloride salt, often appearing as a broad hump. Its visibility depends on solvent and water content.[7] |

¹³C NMR Spectroscopy: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals the distinct carbon environments within the molecule. Similar to the proton spectrum, carbons adjacent to the protonated nitrogen are shifted downfield.

| Assignment | Chemical Shift (δ) ppm (DMSO-d₆) | Key Insights |

| Boc, C(CH₃)₃ | ~28.5 | The three equivalent methyl carbons of the Boc group.[6] |

| Pyrrolidine, C-4 | ~30-32 | The carbon furthest from the heteroatoms. |

| Pyrrolidine, C-2 & C-5 | ~45-50 | Carbons adjacent to the protonated nitrogen, showing a downfield shift. |

| Pyrrolidine, C-3 | ~50-55 | The chiral carbon bearing the Boc-amino group. |

| Boc, C(CH₃)₃ | ~78.0 | The quaternary carbon of the Boc group.[6] |

| Boc, C=O | ~155.5 | The carbonyl carbon of the carbamate functional group.[6] |

Experimental Protocol: NMR Data Acquisition

Figure 2: Standard workflow for NMR analysis.

Causality Behind Choices:

-

Solvent: DMSO-d₆ is an excellent choice as it readily dissolves the hydrochloride salt and its residual proton peak (2.50 ppm) is in a clear region of the spectrum. D₂O is also an option, but will cause exchange and loss of the N-H and N⁺-H₂ signals.[7]

-

Spectrometer Frequency: A 400 MHz or higher field instrument is recommended to achieve good signal dispersion, especially for resolving the complex multiplets of the pyrrolidine ring protons.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. For this molecule, IR is crucial for verifying the carbamate moiety and the ammonium salt.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Key Insights |

| 3250 - 3400 | N-H Stretch | Carbamate (R₂N-H) | A relatively sharp peak confirming the N-H bond of the Boc group. |

| 2900 - 3100 | C-H Stretch | Alkyl (C-H) | Aliphatic C-H stretching from the pyrrolidine ring and Boc group. |

| 2400 - 2800 | N⁺-H Stretch | Ammonium (R₂N⁺-H₂) | A very broad and characteristic absorption band, confirming the presence of the hydrochloride salt. |

| ~1690 - 1710 | C=O Stretch | Carbamate (O=C-N) | A strong, sharp absorption indicative of the carbamate carbonyl group.[9][10] |

| ~1510 - 1540 | N-H Bend | Carbamate (N-H) | Bending vibration coupled with C-N stretching, characteristic of secondary amides/carbamates. |

| ~1160 - 1180 | C-O Stretch | Carbamate (O-C(O)) | Stretching of the C-O bond within the carbamate group. |

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is the preferred method for solid samples due to its simplicity and minimal sample preparation.

-

Background Scan: Clean the ATR crystal (e.g., diamond) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.

-

Sample Application: Place a small amount of the solid this compound onto the crystal.

-

Apply Pressure: Use the pressure arm to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Scan the sample over the range of 4000–400 cm⁻¹.[5] The resulting spectrum is typically an average of 16-32 scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. Electrospray Ionization (ESI) is the ideal technique, as it is a soft ionization method suitable for polar, non-volatile compounds like amine salts.[11][12]

In the ESI source, the compound is typically observed as the protonated free base, [C₉H₁₈N₂O₂ + H]⁺, as the HCl adduct is not stable in the gas phase.

-

Expected [M+H]⁺ (Free Base): m/z 187.14

Fragmentation Analysis: The Signature of the Boc Group

The Boc group exhibits highly characteristic fragmentation patterns under collision-induced dissociation (CID) in MS/MS experiments. This is a self-validating feature for confirming the structure.[12][13]

-

Loss of Isobutylene: The most common pathway involves the loss of isobutylene (C₄H₈, 56 Da), resulting in a carbamic acid intermediate which then decarboxylates. This gives a prominent fragment corresponding to [M+H - 56]⁺.

-

Loss of the Boc Group: A complete loss of the tert-butoxycarbonyl group (C₅H₉O₂, 101 Da) results in the protonated aminopyrrolidine fragment, [M+H - 100]⁺.

-

Loss of tert-Butanol: A less common pathway can involve the loss of tert-butanol (C₄H₁₀O, 74 Da).[12]

Sources

- 2. medchemexpress.com [medchemexpress.com]

- 3. (S)-3-(Boc-amino)pyrrolidine (≥98.0% (TLC)) - Amerigo Scientific [amerigoscientific.com]

- 4. (S)-3-(Boc-氨基)吡咯烷 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility Profile of (S)-3-(Boc-amino)pyrrolidine Hydrochloride

Abstract

This technical guide provides a comprehensive framework for determining and understanding the solubility profile of (S)-3-(Boc-amino)pyrrolidine hydrochloride in various organic solvents. As a crucial building block in pharmaceutical synthesis, its solubility characteristics are paramount for reaction kinetics, purification, and formulation. This document outlines the theoretical underpinnings of solubility, presents a detailed, field-proven experimental protocol for thermodynamic solubility determination using the shake-flask method, and provides guidance on data analysis and interpretation. The methodologies described herein are designed to ensure scientific rigor and generate reliable, reproducible data for researchers, scientists, and drug development professionals.

Introduction: The Central Role of Solubility in Drug Development

This compound is a chiral synthetic building block of significant interest in medicinal chemistry. The pyrrolidine scaffold is a common feature in many biologically active compounds, and the Boc (tert-butyloxycarbonyl) protecting group facilitates its use in multi-step syntheses. The hydrochloride salt form is often utilized to improve the stability and handling of the parent amine.

The solubility of this intermediate in organic solvents is a critical physical property that dictates its utility in a laboratory or manufacturing setting. Key processes influenced by solubility include:

-

Reaction Optimization: The concentration of reactants in solution directly impacts reaction rates and equilibrium positions.

-

Purification: Techniques such as crystallization and chromatography are fundamentally dependent on differential solubility.

-

Formulation: For active pharmaceutical ingredients (APIs), solubility is a key determinant of bioavailability.

This guide will focus on establishing a robust methodology for determining the thermodynamic solubility of this compound, providing a foundational dataset for its application in pharmaceutical development.

Theoretical Foundations of Solubility

The solubility of a solid in a liquid is governed by the principle "like dissolves like".[1] This concept is a simplified representation of the complex interplay of intermolecular forces between the solute and the solvent. For this compound, its structure presents several key features that influence its solubility:

-

Ionic Character: As a hydrochloride salt, the molecule is ionic. This suggests a higher affinity for polar solvents that can effectively solvate the charged species.[2][3]

-

Hydrogen Bonding: The secondary amine and the carbamate moiety can act as hydrogen bond donors and acceptors, promoting solubility in protic solvents like alcohols.

-

Polarity: The pyrrolidine ring and the Boc-protecting group contribute to the overall polarity of the molecule.

-

Molecular Size and Shape: The size and branching of a molecule can affect how easily it can be accommodated within a solvent's structure.[4]

It is crucial to distinguish between two types of solubility measurements: thermodynamic and kinetic.[5][6]

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum amount of a solute that can dissolve in a solvent at a given temperature and pressure. It is a state function and independent of time once equilibrium is reached.

-

Kinetic Solubility: This is often measured in high-throughput screening and reflects the concentration at which a compound, typically dissolved in a stock solvent like DMSO, precipitates when added to an aqueous buffer.[7][8] Kinetic solubility values are often higher than thermodynamic ones due to the formation of supersaturated, metastable solutions.[9]

For the purpose of process chemistry and understanding fundamental physicochemical properties, determining the thermodynamic solubility is paramount.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is considered the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of equilibrium. The protocol below is a self-validating system designed for accuracy and reproducibility.

Materials and Equipment

-

This compound (solid, purity ≥98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials (20 mL) with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)[10][11]

-

Volumetric flasks and pipettes

Experimental Workflow Diagram

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of labeled scintillation vials. An amount that is visibly in excess of what will dissolve is required to ensure a saturated solution.

-

Accurately add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the slurries for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached. A preliminary time-course experiment can be run to confirm the time to equilibrium.

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and allow them to stand undisturbed for at least 1 hour to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Attach a 0.22 µm syringe filter, compatible with the solvent, and filter the aliquot into a clean, tared vial. This step is critical to remove all undissolved solids.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Develop and validate an HPLC method for the quantification of this compound. Since the compound lacks a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or derivatization might be necessary.[10][11]

-

Prepare a series of calibration standards of known concentrations.

-

Analyze the calibration standards and the diluted samples by HPLC.

-

Construct a calibration curve by plotting the peak area versus concentration for the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted (saturated) solution by multiplying the determined concentration by the dilution factor.

-

The result is the thermodynamic solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

Safety Precautions

-

Always work in a well-ventilated fume hood.[12]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and solvent-resistant gloves.[13]

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used.[14]

-

Handle pyrrolidine derivatives with care, as they can be skin and eye irritants.[15]

Data Presentation and Interpretation

For clarity and comparative analysis, the determined solubility data should be summarized in a structured table.

Table 1: Illustrative Solubility Profile of this compound at 25°C

| Solvent | Solvent Type | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Methanol | Polar Protic | [Experimental Value] | [Calculated Value] | Clear solution |

| Ethanol | Polar Protic | [Experimental Value] | [Calculated Value] | Clear solution |

| Isopropanol | Polar Protic | [Experimental Value] | [Calculated Value] | Clear solution |

| Dichloromethane | Chlorinated | [Experimental Value] | [Calculated Value] | Clear solution |

| Acetonitrile | Polar Aprotic | [Experimental Value] | [Calculated Value] | Clear solution |

| Tetrahydrofuran | Ether | [Experimental Value] | [Calculated Value] | Clear solution |

| Toluene | Aromatic | [Experimental Value] | [Calculated Value] | Suspension |

| Hexanes | Nonpolar | [Experimental Value] | [Calculated Value] | Suspension |

Interpretation of Expected Results:

Based on the molecular structure, it is anticipated that this compound will exhibit higher solubility in polar solvents, particularly polar protic solvents like methanol and ethanol, which can solvate the ionic salt and participate in hydrogen bonding. Solubility is expected to decrease as the solvent polarity decreases, with low solubility anticipated in nonpolar solvents like hexanes.[16]

Conclusion

A thorough understanding of the solubility profile of this compound is essential for its effective use in pharmaceutical research and development. The shake-flask method, coupled with a robust analytical technique like HPLC, provides a reliable means of determining its thermodynamic solubility. The data generated through this comprehensive approach will enable scientists to make informed decisions regarding solvent selection for synthesis, purification, and formulation, ultimately accelerating the drug development pipeline. The principles and protocols detailed in this guide provide a solid foundation for achieving accurate and reproducible solubility data.

References

-

American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]

-

Ileni, M., et al. (2024). Kinetic solubility: Experimental and machine-learning modeling perspectives. Molecular Informatics. [Link]

-

Bergström, C. A., et al. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences. [Link]

-

LibreTexts Chemistry. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

LibreTexts Chemistry. (2023). Solubility of Organic Compounds. [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube. [Link]

-

ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]

-

National Institutes of Health. (n.d.). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. [Link]

-

Chromatography Online. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. [Link]

-

LibreTexts Chemistry. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. [Link]

-

Chemistry Stack Exchange. (2016). Why amine salts are soluble in water?. [Link]

-

PubMed. (n.d.). Differences between biogenic amine detection by HPLC methods using OPA and dansyl derivates. [Link]

-

Loba Chemie. (n.d.). PYRROLIDINE FOR SYNTHESIS. [Link]

-

NJ.gov. (n.d.). PYRROLIDINE - HAZARD SUMMARY. [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. [Link]

-

Millipore Corporation. (2003). Automated Screening of Aqueous Compound Solubility in Drug Discovery. [Link]

-

Quora. (2018). Are amines soluble in organic solvents?. [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Quora. (2018). How does branching increase the solubility in amines?. [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

PubChem. (n.d.). (S)-3-Hydroxypyrrolidine hydrochloride. [Link]

-

Sciencemadness.org. (2011). Solubility of organic amine salts. [Link]

-

Amerigo Scientific. (n.d.). (S)-3-(Boc-amino)pyrrolidine (≥98.0% (TLC)). [Link]

Sources

- 1. chem.ws [chem.ws]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. echemi.com [echemi.com]

- 4. quora.com [quora.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. researchgate.net [researchgate.net]

- 7. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]

- 12. lobachemie.com [lobachemie.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. fishersci.com [fishersci.com]

- 15. nj.gov [nj.gov]

- 16. quora.com [quora.com]

A Senior Application Scientist's Guide to the Chiral Purity of (S)-3-(Boc-amino)pyrrolidine Hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Chirality in Modern Drug Development

In the landscape of contemporary pharmaceutical development, the stereochemical identity of a molecule is not a mere academic curiosity but a critical determinant of its therapeutic efficacy and safety profile.[1][2] The human body, a chiral environment, often interacts differently with enantiomers, the non-superimposable mirror-image forms of a chiral molecule.[3] This can lead to one enantiomer eliciting the desired therapeutic effect while the other may be inactive, less potent, or even contribute to adverse effects.[4][5] Consequently, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines that favor the development of single-enantiomer drugs.[3][6][7][8][9][10]

(S)-3-(Boc-amino)pyrrolidine hydrochloride, a key chiral building block, is integral to the synthesis of a multitude of active pharmaceutical ingredients (APIs).[11][12] Its stereochemical integrity directly translates to the chiral purity of the final drug substance. This guide, therefore, provides a comprehensive technical overview of the methodologies and critical considerations for ensuring the chiral purity of this vital intermediate.

Physicochemical Properties and Synthesis of Enantiomerically Pure (S)-3-(Boc-amino)pyrrolidine

(S)-3-(Boc-amino)pyrrolidine, also known as tert-butyl (S)-3-pyrrolidinylcarbamate, is a white to off-white solid.[][14][15] The Boc (tert-butoxycarbonyl) protecting group allows for selective reactions at other positions of the pyrrolidine ring.[11]

| Property | Value | Source |

| Molecular Formula | C₉H₁₈N₂O₂ | [][16] |

| Molecular Weight | 186.25 g/mol | [][16] |

| Appearance | White or off-white powder | [][14] |

| Optical Rotation | [α]/D -21.5±2.0°, c = 1 in ethanol | [15] |

The synthesis of enantiomerically pure (S)-3-(Boc-amino)pyrrolidine is paramount.[5] A common and effective strategy involves starting from a chiral precursor, such as L-proline or a derivative thereof.[17] One reported method involves the decarboxylation of trans-4-hydroxyl-L-proline, followed by N-Boc protection, sulfonation of the hydroxyl group, and a subsequent SN2 reaction with an azide source, which proceeds with inversion of configuration.[18] The azide is then reduced to the amine, and after deprotection, the desired (S)-enantiomer is obtained.[18]

Caption: Synthetic pathway for this compound.

Analytical Methodologies for Chiral Purity Determination

The cornerstone of ensuring the quality of this compound lies in the robust analytical methods used to determine its enantiomeric purity, often expressed as enantiomeric excess (e.e.). The two most prevalent and powerful techniques are Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely adopted technique for the separation and quantification of enantiomers.[19] The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Workflow for Chiral HPLC Analysis:

Caption: Workflow for chiral HPLC analysis.

Experimental Protocol: Chiral HPLC

-

Instrumentation: A standard HPLC system equipped with a UV detector or a Mass Spectrometer (MS).

-

Chiral Stationary Phase: Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin or ristocetin A, have shown excellent performance in separating N-Boc protected amino compounds.[20]

-

Mobile Phase: A typical mobile phase for reversed-phase separation could be a mixture of acetonitrile and water with a volatile buffer like ammonium acetate or trifluoroacetic acid, which is also compatible with MS detection.[20]

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.

-

Analysis: Inject the sample onto the chiral column and monitor the elution profile. The two enantiomers will appear as distinct peaks.

-

Quantification: The enantiomeric excess (e.e.) is calculated from the integrated peak areas of the (S) and (R) enantiomers using the following formula:

e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Causality Behind Experimental Choices:

-